
N-Octanoyl-D-threo-sphingosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Octanoyl-D-threo-sphingosine, also known as this compound, is a useful research compound. Its molecular formula is C26H51NO3 and its molecular weight is 426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Induction of Apoptosis
One of the primary applications of N-Octanoyl-D-threo-sphingosine is its role in inducing apoptosis in cancer cells. Research has demonstrated that this compound exhibits stereospecific potency in triggering apoptosis, particularly in U937 cells. The D- and L-threo stereoisomers have been found to be severalfold more effective than their erythro counterparts in inducing nucleosomal fragmentation, which is a hallmark of apoptosis .
Case Study: U937 Cells
- Objective: To investigate the apoptotic effects of this compound.
- Findings: The D-threo stereoisomer induced significant DNA fragmentation within 6 hours, indicating a rapid apoptotic response. In contrast, the erythro forms required up to 18 hours for similar effects .
- Mechanism: The study suggested that the carbonyl group in the compound plays a critical role in apoptosis induction but is not essential for triggering the process itself .
Cancer Therapeutics
This compound is being explored as a potential chemotherapeutic agent due to its ability to modulate sphingolipid metabolism. Sphingolipids are known to influence cell proliferation and survival pathways, making them targets for cancer treatment.
Research Insights:
- Sphingolipid Metabolism: The compound's role in sphingolipid metabolism has been linked to enhanced cytotoxicity against multidrug-resistant cancer cells. By targeting sphingolipid metabolism alongside mitochondrial pathways, researchers have observed synergistic effects that enhance the efficacy of existing chemotherapeutic agents .
- Mechanism of Action: It has been shown that this compound can increase endogenous ceramide levels, which are implicated in pro-apoptotic signaling pathways .
Modulation of Protein Kinase C Activity
This compound has been reported to activate protein kinase C (PKC), a crucial regulator of various cellular processes including growth and differentiation.
Experimental Evidence:
- Study Findings: Synthetic short-chain ceramide analogs like this compound were found to stimulate PKC activity in rat brain cells, suggesting that these compounds can elicit biological responses distinct from natural ceramides .
- Biological Implications: The activation of PKC by this compound may lead to enhanced cell growth and differentiation, making it a valuable tool for studying cellular responses .
Antimicrobial Properties
Emerging studies have indicated that sphingolipids, including this compound, may possess antimicrobial properties.
Research Overview:
Summary Table of Applications
化学反応の分析
Enzymatic Desaturation
C8-D-t-Cer is not a substrate for dihydroceramide desaturase (Des1), which converts dihydroceramide to ceramide. The D-threo configuration disrupts enzyme binding, unlike the natural D-erythro isomer .
-
Mechanism : Des1 requires a 4,5-trans-double bond and erythro stereochemistry for activity .
-
Consequence : C8-D-t-Cer accumulates in cells, bypassing downstream ceramide metabolism.
Hydrolysis by Ceramidases
C8-D-t-Cer undergoes hydrolysis to release octanoic acid and D-threo-sphingosine, a reaction catalyzed by acid ceramidases:
C8 D t Cer+H2OCeramidaseD threo sphingosine+Octanoic acid[4][6]
-
Kinetics : Hydrolysis rates are slower compared to natural ceramides due to stereochemical hindrance .
Apoptotic Signaling Pathways
C8-D-t-Cer induces apoptosis in U937 leukemia cells via stereospecific mechanisms:
-
Potency : The D-threo isomer is 5–10× more potent than erythro isomers .
-
Mechanism : Activates ceramide-activated protein kinase (CAPK) independently of endogenous ceramide elevation .
Table 2: Apoptotic activity of C8-Cer stereoisomers
Isomer | DNA Fragmentation (EC50) | CAPK Activation |
---|---|---|
D-threo-C8-Cer | 12 µM | Yes |
L-threo-C8-Cer | 15 µM | No |
D-erythro-C8-Cer | >50 µM | Yes |
L-erythro-C8-Cer | >50 µM | No |
Key Reference |
Membrane Interaction and Phase Behavior
C8-D-t-Cer’s short acyl chain and threo configuration alter lipid bilayer dynamics:
-
Lateral packing : Prefers liquid-disordered (Ld) phases over cholesterol-rich liquid-ordered (Lo) domains .
-
Biological impact : Disrupts membrane microdomains, potentiating pro-apoptotic signaling .
Resistance to Metabolic Modification
Unlike natural ceramides, C8-D-t-Cer exhibits limited metabolic processing:
-
No glycosylation : Not a substrate for glucosylceramide synthase (GCS) .
-
No phosphorylation : Sphingosine kinases do not act on D-threo-sphingosine liberated from hydrolysis .
Thiol-Dependent Inhibition
C8-D-t-Cer’s reactivity is modulated by cellular thiols:
特性
分子式 |
C26H51NO3 |
---|---|
分子量 |
426 |
外観 |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
同義語 |
N-C8:0-D-threo-Ceramide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。